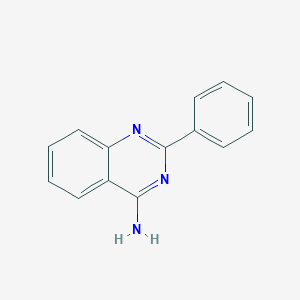

2-Phenylquinazolin-4-amine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEMTZOWFJHGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459820 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-44-2 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylquinazolin 4 Amine and Its Derivatives

Classical and Conventional Synthetic Routes to the Quinazoline (B50416) Core

Traditional methods for constructing the quinazoline ring system rely on fundamental organic reactions, providing robust and well-established pathways to these heterocyclic structures.

Cyclization reactions are a cornerstone of quinazoline synthesis, typically involving the formation of a key intermediate, quinazolin-4(3H)-one, which is subsequently converted to the target 4-amino derivative.

From Anthranilic Acid: A common and historical approach begins with anthranilic acid. The reaction of anthranilic acid derivatives can produce a benzoxazinone intermediate, which then undergoes condensation with a nitrogen nucleophile to form the quinazolinone ring. researchgate.net For instance, anthranilic acid can be treated with benzyl (B1604629) chloride in pyridine (B92270) to yield 2-phenyl-4H-benzo[d] organic-chemistry.orgorganic-chemistry.orgoxazin-4-one. researchgate.net This intermediate can then be reacted with various amines to construct the substituted quinazolinone core. researchgate.netsemanticscholar.org

From Methyl Anthranilate: Methyl anthranilate serves as another accessible starting material. It can react with isoselenocyanates in refluxing ethanol to produce 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones. mdpi.com While this yields a selone, the underlying cyclization principle of reacting an anthranilate derivative to form the heterocyclic core is a key strategy. It can also be used in the synthesis of 4(3H)‐quinazolinones when reacted with secondary amides in the presence of trimethylsilyl polyphosphate (PPSE). researchgate.net

From 2-Aminobenzamides: 2-Aminobenzamides are versatile precursors for quinazolinone synthesis. They can undergo cyclocondensation with various reagents. For example, the reaction of 2-aminobenzamides with aldehydes or primary alcohols under oxidative conditions can yield the quinazolinone scaffold. nih.govresearchgate.net Ruthenium catalysts have been employed for the deaminative coupling of 2-aminobenzamides with amines to efficiently form quinazolinone products. acs.org

The general pathway from these precursors often involves a two-step process to reach the 4-aminoquinazoline. First, the quinazolin-4(3H)-one is synthesized. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce a 4-chloroquinazoline. The final step is a nucleophilic aromatic substitution of the chlorine atom with an amine. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a critical reaction for introducing the amine functionality at the C-4 position of the quinazoline ring. This method is particularly useful when starting from 4-haloquinazoline precursors, which are typically synthesized from the corresponding quinazolin-4(3H)-ones.

The reaction of 2,4-dichloroquinazoline with various primary or secondary amines consistently shows a high degree of regioselectivity, with the nucleophilic attack occurring preferentially at the C-4 position. mdpi.comdoaj.org This regioselectivity is a well-documented phenomenon and is crucial for the synthesis of 2-chloro-4-aminoquinazolines and, subsequently, 2,4-diaminoquinazolines. mdpi.comdigitellinc.com

Theoretical studies using Density Functional Theory (DFT) calculations have provided insight into this regioselectivity. The carbon atom at the C-4 position of the 2,4-dichloroquinazoline precursor has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, which makes it more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position. doaj.orgnih.gov This electronic preference aligns with the lower calculated activation energy for the nucleophilic attack at C-4, explaining the observed product distribution. nih.gov This makes the SNAr reaction a reliable and predictable method for synthesizing 4-aminoquinazoline derivatives. mdpi.comnih.gov

Condensation reactions, often in the form of multi-component strategies, provide efficient pathways to the quinazoline core by forming multiple bonds in a single operation.

With Aldehydes: Aromatic aldehydes can be condensed with 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones to form acylhydrazone quinazolines. nih.gov Another approach involves the reaction of 2-aminobenzophenones and aldehydes under microwave irradiation, using urea as a source of ammonia, to yield dihydroquinazolines which can be oxidized to the corresponding quinazolines. researchgate.net

With Amines: An in situ formed ruthenium catalyst enables a highly selective dehydrogenative coupling reaction between 2-aminophenyl ketones and amines to directly form quinazoline products. acs.org This method avoids the use of harsh reagents and generates no toxic byproducts. acs.org

With Nitriles: The reaction of 2-aminoaryl methanols with various benzonitriles, catalyzed by a Ru₃(CO)₁₂/Xantphos system, offers a straightforward synthesis of 2-arylquinazolines. organic-chemistry.org This protocol is noted for its operational simplicity and high atom efficiency. organic-chemistry.org

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 2-phenylquinazolin-4-amine and its derivatives has significantly benefited from these advancements, particularly through the use of iron and copper catalysts.

Both iron and copper are abundant, cost-effective, and environmentally benign metals that have been successfully employed in the synthesis of quinazolines.

Iron-Catalyzed Protocols: Iron catalysts have been used for the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, providing an atom-economical and environmentally friendly route to quinazolines. researchgate.net Another iron-catalyzed method involves the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. mdpi.comnih.gov

Copper-Catalyzed Protocols: Copper catalysis is widely used for quinazoline synthesis. A novel and efficient copper-catalyzed cascade method uses readily available (2-bromophenyl)methylamines and amidine hydrochlorides as starting materials. organic-chemistry.org The reaction proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Other copper-catalyzed methods include the reaction of 2-halobenzaldehydes with amidines and the synthesis from 2-arylindoles with amines. rsc.orgresearchgate.net

A particularly elegant and highly efficient strategy for the synthesis of 2-phenylquinazolin-4-amines is the iron/copper relay-catalyzed domino protocol. acs.orgnih.gov This method utilizes commercially available and simple starting materials—ortho-halogenated benzonitriles, aldehydes, and sodium azide—to construct the complex target molecule in a single operation. organic-chemistry.orgnih.gov

The reaction proceeds through an elegant domino process involving several consecutive steps:

Iron-mediated [3+2] cycloaddition of the ortho-halogenated benzonitrile with sodium azide. acs.org

Copper-catalyzed Nucleophilic Aromatic Substitution (SNAr). mdpi.comacs.org

Reduction. acs.org

Cyclization. acs.org

Oxidation. acs.org

Copper-catalyzed denitrogenation. organic-chemistry.orgacs.org

In this process, sodium azide remarkably serves as a dual nitrogen source. acs.org The optimal reaction conditions typically involve FeCl₃ (30 mol%) and CuI (10 mol%) as the catalysts, with L-proline (20 mol%) as a ligand, in DMF solvent at 110°C in a sealed vessel under air. organic-chemistry.org

This protocol demonstrates a broad substrate scope, accommodating a variety of aromatic aldehydes with electron-neutral, electron-donating, and electron-withdrawing groups, as well as sterically hindered and heteroaryl aldehydes. organic-chemistry.org The yields for this domino reaction are generally good, ranging from 42% to 84%. nih.gov

Table 1: Scope of Aldehydes in the Fe/Cu Relay-Catalyzed Synthesis of 2-Phenylquinazolin-4-amines Reaction of o-bromobenzonitrile (1a), various aldehydes (2), and NaN₃ (3) to yield 2-Arylquinazolin-4-amines (4).

| Entry | Aldehyde (2) | Product (4) | Yield (%) |

| 1 | Benzaldehyde | This compound | 84 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinazolin-4-amine | 81 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4-amine | 75 |

| 4 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)quinazolin-4-amine | 73 |

| 5 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4-amine | 78 |

| 6 | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)quinazolin-4-amine | 76 |

| 7 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)quinazolin-4-amine | 65 |

| 8 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)quinazolin-4-amine | 52 |

| 9 | 1-Naphthaldehyde | 2-(Naphthalen-1-yl)quinazolin-4-amine | 68 |

| 10 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)quinazolin-4-amine | 63 |

Iron- and Copper-Catalyzed Strategies

Iron-Mediated [3+2] Cycloaddition Sequences

A notable and efficient method for the synthesis of 2-phenylquinazolin-4-amines involves a domino protocol that is initiated by an iron-mediated [3+2] cycloaddition. nih.govwikipedia.org This reaction sequence utilizes commercially accessible starting materials, including ortho-halogenated benzonitriles, various aldehydes, and sodium azide, to construct the desired quinazoline core. nih.govwikipedia.org

The process is characterized as a Fe/Cu relay-catalyzed domino reaction. nih.govwikipedia.org The initial and critical step is the iron-mediated [3+2] cycloaddition of the ortho-halogenated benzonitrile with sodium azide. This is followed by a series of transformations including a copper-catalyzed intramolecular SNAr (nucleophilic aromatic substitution), reduction, cyclization, oxidation, and a final denitrogenation step to yield the this compound product. nih.govnih.gov

This domino strategy is highly efficient and proceeds through several consecutive steps to build the complex heterocyclic system in a single operation. wikipedia.org The reaction has been shown to be effective with a variety of aromatic and heteroaromatic aldehydes, accommodating both electron-donating and electron-withdrawing substituents. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalysts | Key Process | Product | Ref. |

| o-halobenzonitriles | Aldehydes | Sodium Azide | FeCl₃, CuI/L-proline | Iron-mediated [3+2] cycloaddition | 2-phenylquinazolin-4-amines | nih.govnih.gov |

Copper-Catalyzed Tandem Reactions

Copper-catalyzed tandem reactions represent a versatile approach for the synthesis of quinazoline derivatives, including 2-phenylquinazolin-4-amines. These reactions often involve a sequence of catalytic events that efficiently build the heterocyclic ring system from simple precursors.

One prominent example is the Fe/Cu relay-catalyzed domino protocol, where copper plays a crucial role in the later stages of the reaction cascade. nih.govresearchgate.net Following the initial iron-mediated cycloaddition, a copper-catalyzed SNAr (nucleophilic aromatic substitution) reaction is a key step that facilitates the cyclization process. nih.govsemanticscholar.org This tandem approach, which combines the catalytic activities of both iron and copper, allows for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. nih.govresearchgate.net

Other copper-catalyzed tandem strategies have also been developed for the synthesis of the broader quinazoline class. For instance, a CuI-catalyzed tandem reaction of 1-(2-bromophenyl)-methanamines with amidines has been reported to produce functionalized quinazolines. semanticscholar.org This method utilizes potassium phosphate as a base and oxygen as an oxidant. semanticscholar.org Additionally, a one-pot tandem reaction catalyzed by Cu(OAc)₂ between 2-bromobenzyl bromides, aldehydes, and aqueous ammonia has been described. semanticscholar.org

Copper(I)-Catalyzed Oxidative Approaches

Copper(I)-catalyzed oxidative reactions provide another avenue for the synthesis of quinazoline derivatives. These methods often involve the formation of carbon-nitrogen bonds through an oxidative process, typically using molecular oxygen or other oxidants.

While direct synthesis of this compound via this specific approach is less commonly detailed, related quinazolinone structures can be synthesized through copper-catalyzed oxidative C-H amidation. nih.gov In these reactions, a copper catalyst facilitates the coupling of a C-H bond with an amine, followed by cyclization to form the quinazolinone ring. Air is often employed as an environmentally friendly oxidant in these transformations. nih.gov

A more direct, though mechanistically distinct, copper-catalyzed approach to 2-arylquinazolin-4-amines involves a diazidation and ring expansion cascade of 2-arylindoles. This domino reaction proceeds through a proposed free radical mechanism, leading to the formation of the desired quinazoline structure.

CuFe₂O₄ Nanoparticles as Catalysts

The use of heterogeneous catalysts is a growing area in organic synthesis due to the ease of catalyst recovery and reuse. In the context of quinazoline synthesis, copper ferrite (CuFe₂O₄) nanoparticles have emerged as a magnetically recoverable and reusable catalyst. nih.gov

These nanoparticles have demonstrated catalytic activity in the synthesis of quinoline and quinazoline derivatives in aqueous media, highlighting a green chemistry approach. nih.gov The preparation of CuFe₂O₄ nanoparticles can be achieved through the thermal decomposition of copper and iron nitrates. Their catalytic efficacy is then evaluated in the construction of the heterocyclic frameworks. nih.gov While the direct application of CuFe₂O₄ nanoparticles for the synthesis of this compound is not extensively detailed, their proven utility in forming the quinazoline core suggests potential applicability.

| Catalyst | Reaction Type | Key Features | Ref. |

| CuFe₂O₄ Nanoparticles | Heterogeneous Catalysis | Magnetically recoverable, reusable, aqueous media | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These methods have been successfully applied to the synthesis and functionalization of the quinazoline scaffold.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for creating biaryl structures.

In the context of this compound synthesis, the Suzuki–Miyaura reaction can be envisioned for the introduction of the phenyl group at the 2-position of the quinazoline ring. This would typically involve the coupling of a 2-haloquinazoline derivative with phenylboronic acid or one of its esters. The reaction is known for its compatibility with a wide range of functional groups and its use of relatively non-toxic boron reagents. nih.gov

While specific examples detailing the synthesis of the parent this compound via this method are not prevalent in the provided context, the application of Suzuki-Miyaura cross-coupling for the synthesis of various polysubstituted quinazolinones and quinazolines is well-documented. For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields using this reaction. researchgate.net

Buchwald–Hartwig Coupling Reactions

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine. It has become a go-to method for the synthesis of arylamines.

For the synthesis of this compound, the Buchwald–Hartwig coupling is an ideal strategy for introducing the amine group at the 4-position of the quinazoline ring. This would involve the reaction of a 4-halo-2-phenylquinazoline with an amine source, such as ammonia or an ammonia equivalent, in the presence of a palladium catalyst and a suitable ligand.

The development of various generations of catalyst systems for the Buchwald-Hartwig reaction has expanded its scope to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org This methodology has been employed for the synthesis of novel heteroatom-substituted quinazolinone and quinazoline derivatives, underscoring its utility in functionalizing the quinazoline core. nih.gov

| Reaction Name | Bond Formed | Typical Reactants | Catalyst System | Ref. |

| Suzuki–Miyaura Coupling | C-C | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | nih.govresearchgate.net |

| Buchwald–Hartwig Coupling | C-N | Aryl Halide, Amine | Palladium Catalyst, Ligand, Base | nih.govwikipedia.org |

Palladium(II)-Catalyzed Cascade Reactions

Palladium-catalyzed cascade reactions have emerged as a powerful tool for the one-pot synthesis of complex heterocyclic structures like quinazolines from simple starting materials. rsc.orgrsc.org These reactions streamline synthetic sequences by combining multiple bond-forming events in a single operation, thereby enhancing efficiency and reducing waste. rsc.org One notable strategy involves the palladium-catalyzed reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols. This process proceeds under mild conditions to selectively produce 4-alkenyl 2-alkoxyquinolines, which can be precursors to amine derivatives. nih.gov

Another approach utilizes Suzuki cross-coupling reactions to build the quinazoline framework. For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized through the coupling of appropriate quinazolinyl bromides with boronic esters, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II). mdpi.com While not directly forming the amine, these methods demonstrate the utility of palladium catalysis in constructing the core quinazoline ring system, which can be subsequently functionalized. The versatility of palladium catalysis allows for the formation of both C-C and C-X (where X is a heteroatom like N or O) bonds, expediting the synthesis of complex polycyclic scaffolds. rsc.org

Cobalt- and Nickel-Catalyzed Reactions

The use of earth-abundant and less expensive first-row transition metals like cobalt and nickel presents a more sustainable alternative to precious metals for catalysis.

Cobalt-Imidazolate Frameworks (ZIF-67) Catalysis

Zeolitic imidazolate frameworks, a subclass of metal-organic frameworks (MOFs), have gained attention as efficient heterogeneous catalysts. Specifically, the cobalt-based ZIF-67 has been successfully employed in the synthesis of quinazolines. semanticscholar.orgrsc.org This method involves the cyclization reaction of 2-aminobenzoketones with benzylamine derivatives. rsc.org

The ZIF-67 catalyst demonstrates superior performance compared to common cobalt salts like Co(NO₃)₂, CoCl₂, and Co(OAc)₂. rsc.org A key advantage of ZIF-67 is its heterogeneous nature, which allows for easy recovery and reuse without a significant loss of catalytic activity. semanticscholar.org Leaching tests have confirmed that the reaction is catalyzed by the solid ZIF-67 and not by leached cobalt ions in the solution. rsc.org The optimal conditions for this synthesis typically involve using tert-butyl hydroperoxide (TBHP) as an oxidant in toluene (B28343) at 80 °C. semanticscholar.orgrsc.org

Table 1: ZIF-67 Catalysis Performance

| Catalyst | Substrate 1 | Substrate 2 | Oxidant | Solvent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| ZIF-67 (3 mol%) | 2-aminobenzophenone | Benzylamine | TBHP (5 equiv.) | Toluene | 80 | 95 |

| Co(NO₃)₂ | 2-aminobenzophenone | Benzylamine | TBHP (5 equiv.) | Toluene | 80 | 35 (conversion) |

Co(OAc)₂-Catalyzed Dehydrogenative Cyclizations

A convenient and environmentally friendly method for synthesizing quinazolines utilizes cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) as a catalyst. organic-chemistry.orgacs.org This protocol involves the one-pot dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. acs.orgresearchgate.netnih.gov The reaction proceeds under mild, ligand-free conditions, offering high yields of various quinazoline derivatives (up to 95%). acs.orgnih.gov This approach is noted for its simplicity, cost-effectiveness, and broad substrate scope. organic-chemistry.org The use of an earth-abundant cobalt salt makes this method an environmentally benign option for constructing N-heterocycles. acs.orgnih.gov

Nickel-Catalyzed [4+2] Annulation

Nickel catalysis provides a straightforward and atom-economic route to multisubstituted quinazolines via a [4+2] annulation of benzylamines and nitriles. acs.org This reaction proceeds through C–H and N–H bond activation. acs.org Mechanistic studies suggest that an amidine, formed in situ from the coupling of the benzylamine and nitrile, directs the nickel catalyst to activate the ortho-C–H bond of the benzylamine's phenyl ring, initiating the cyclization cascade. acs.org This method avoids the need for pre-functionalized starting materials, contributing to its efficiency.

Other Transition Metal-Catalyzed Methods (e.g., Iridium-Catalyzed Acceptorless Dehydrogenative Coupling)

Iridium-catalyzed reactions provide an efficient and atom-economical pathway for quinazoline synthesis. The acceptorless dehydrogenative coupling (ADC) of 2-aminoarylmethanols with amides or nitriles is a prime example. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method, which often employs catalysts like Tang's catalyst (TC-6), is characterized by its high atom economy, as the only by-products are hydrogen gas and water. organic-chemistry.org

The reaction tolerates a wide range of substrates, including those with both electron-donating and electron-withdrawing groups, and proceeds under mild conditions, typically with a base like t-BuOK or KOH in a solvent such as 1,4-dioxane. organic-chemistry.org The ADC process is considered environmentally benign as it circumvents the need for harsh oxidants. organic-chemistry.org The methodology has also proven to be scalable, with gram-scale experiments yielding excellent results. organic-chemistry.org

Table 2: Iridium-Catalyzed ADC for Quinazoline Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Tang's Catalyst (TC-6) | 2-aminobenzyl alcohol | Benzamide | t-BuOK | 1,4-dioxane | 100 | 96 |

Green Chemistry Principles and Sustainable Synthesis

Many of the modern synthetic methods for this compound and its derivatives align with the principles of green chemistry. The development of these protocols is driven by the need to reduce the environmental impact of chemical manufacturing. nih.gov

Key aspects of green chemistry observed in these syntheses include:

Atom Economy : Acceptorless dehydrogenative coupling (ADC) reactions catalyzed by iridium or cobalt are highly atom-economical, producing only water and hydrogen as byproducts. organic-chemistry.orgbeilstein-journals.org

Use of Earth-Abundant Catalysts : The shift from precious metals like palladium and iridium to more abundant and less toxic metals such as cobalt and nickel reduces both cost and environmental concerns. acs.orgacs.org

Heterogeneous Catalysis : The use of solid catalysts like ZIF-67 simplifies product purification and allows for catalyst recycling, minimizing waste. semanticscholar.orgrsc.org

Energy Efficiency : Many of these catalyzed reactions proceed under milder conditions (lower temperatures and pressures) than traditional methods. acs.orgorganic-chemistry.org

Avoidance of Hazardous Reagents : Dehydrogenative coupling methods eliminate the need for stoichiometric, often toxic, oxidants. organic-chemistry.org

Use of Greener Solvents : Some sustainable approaches explore the use of greener solvents like PEG-400 or even solvent-free conditions. researchgate.netnih.gov For example, an efficient synthesis of 2-phenylquinazolin-4(3H)-ones has been developed via an oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions, using oxygen as a green oxidant. researchgate.net

These strategies collectively contribute to the development of more sustainable and environmentally responsible pathways for the synthesis of valuable quinazoline compounds. nih.govtandfonline.com

Solvent-Free and Transition Metal-Free Conditions

In the pursuit of greener chemical processes, the development of solvent-free and transition-metal-free synthetic routes has gained significant traction. One notable approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols. This method utilizes oxygen as a green oxidant, eliminating the need for toxic oxidizing agents and transition-metal catalysts. A high yield of the desired 2-phenylquinazolin-4(3H)-one, a direct precursor to the amine, can be achieved at 120°C. nih.gov The reaction is believed to proceed through the initial partial oxidation of benzyl alcohol to benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and subsequent oxidative dehydrogenation. nih.gov

Another sustainable method for the construction of 2-arylquinazolines involves the reaction of 2-aminobenzylamine with N-monosubstituted benzylamines in the presence of molecular iodine at 80°C under an oxygen balloon. This additive-free, solvent-free, and transition-metal-free protocol offers shorter reaction times and simple operational conditions. nih.gov

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O₂ | 120°C, 24 h, solvent-free | 2-Phenylquinazolin-4(3H)-one | Up to 84% |

| 2-Aminobenzylamine, N-monosubstituted benzylamine | I₂, O₂ | 80°C, 5 h, solvent-free | 2-Arylquinazolines | 56-90% |

Use of Environmentally Benign Catalysts (e.g., Lactic Acid, Alumina, Sodium Phosphotungstate-Modified Manganese Oxide)

The use of environmentally benign and reusable catalysts is a key aspect of green chemistry. While specific examples of lactic acid as a direct catalyst for this compound synthesis are not prominent in the reviewed literature, the use of ethyl lactate, a biodegradable solvent, in conjunction with organocatalysts like camphorsulfonic acid for quinazolinone synthesis highlights the trend towards greener reaction media. frontiersin.org

Alumina (Al₂O₃) has been successfully employed as a catalyst in the solvent-free synthesis of 3-{[(substituted)methylene]amino}-2-phenylquinazolin-4(3H)-one derivatives. This method involves the intimate mixing of 3-amino-2-phenylquinazolin-4(3H)-one and a substituted aromatic aldehyde with alumina in a mortar and pestle, followed by heating at 50°C for 20-30 minutes. Alumina is believed to enhance the electrophilicity of the aldehyde's carbonyl group, facilitating the condensation reaction and leading to high product yields. nih.gov

Sodium phosphotungstate-modified manganese oxide ([PW]-OMS-2) has emerged as a robust heterogeneous catalyst for the one-pot synthesis of quinazolines from 2-aminobenzylamines and benzyl alcohols. nih.gov This catalyst, prepared by a simple wet impregnation method, utilizes molecular oxygen as the oxidant and operates in dimethyl carbonate, an environmentally friendly solvent. The reaction demonstrates broad functional group tolerance and the catalyst's heterogeneity allows for easy separation and potential reuse. nih.gov

| Reactants | Catalyst | Conditions | Product | Yield |

| 3-Amino-2-phenylquinazolin-4(3H)-one, Aldehyde | Alumina (Al₂O₃) | 50°C, 20-30 min, solvent-free | 3-{[(Substituted)methylene]amino}-2-phenylquinazolin-4(3H)-one | Up to 90% |

| 2-Aminobenzylamine, Benzyl alcohol | Sodium phosphotungstate-modified manganese oxide | 80°C, 24 h, O₂, dimethyl carbonate | 2-Arylquinazolines | 57-95% |

Oxidative Coupling and Oxidative Condensation Methods

Oxidative coupling and condensation reactions are powerful tools for the construction of the quinazoline scaffold, often proceeding with high atom economy. A metal-free approach for the synthesis of 2-substituted quinazoline derivatives involves the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.govfrontiersin.org The addition of a catalytic amount of BF₃‧Et₂O as a Lewis acid facilitates the efficient oxidative condensation and subsequent intramolecular cyclization and aromatization, affording 2-arylquinazolines in good yields. nih.govfrontiersin.org

Furthermore, the synthesis of 2-phenylquinazolin-4(3H)-ones can be achieved via a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions, as previously mentioned. researchgate.net This reaction highlights the utility of oxidative strategies in forming the core quinazoline structure.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

| o-Aminobenzylamine, Benzylamine | 4,6-Dihydroxysalicylic acid, BF₃‧Et₂O, O₂ | 90°C, 48 h, DMSO | 2-Arylquinazolines | Up to 81% |

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O₂ | 120°C, 24 h, solvent-free | 2-Phenylquinazolin-4(3H)-one | Up to 84% |

Microwave-Promoted Syntheses

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and aryl heterocyclic amines has been efficiently achieved under microwave irradiation in 2-propanol. This method drastically shortens the reaction time from 12 hours to just 20 minutes. researchgate.net

In another example, 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide were synthesized by reacting 2-benzamidobenzoyl chloride with hydrazine or thiourea, respectively, in DMF under microwave irradiation (800 W at 135°C for 4 minutes). This rapid method provides the desired products in high yields of 81% and 85%, respectively. bakhtiniada.rursc.org

| Reactants | Conditions | Product | Yield |

| 4-Chloroquinazoline, Aryl heterocyclic amine | Microwave, 2-propanol, 20 min | N-Arylheterocyclic substituted-4-aminoquinazolines | High |

| 2-Benzamidobenzoyl chloride, Hydrazine/Thiourea | Microwave (800 W), 135°C, 4 min, DMF | 3-Amino-2-phenylquinazolin-4(3H)-one / Carbothioamide | 81-85% |

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and convergence. A highly efficient Fe/Cu relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide. nih.govorganic-chemistry.orgnih.gov This domino process involves a sequence of iron-mediated [3+2] cycloaddition, copper-catalyzed S(N)Ar, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation. nih.govorganic-chemistry.orgnih.gov

Another MCR approach involves the microwave-assisted synthesis of substituted 3,4-dihydroquinazolinones from o-formyl carbamates, amines, and nitroalkanes. This cascade reaction proceeds via an imine/cyclization/aza-Henry reaction sequence, offering a fast and flexible route to a variety of functionalized quinazolinones. rsc.org

| Reactants | Catalyst/Reagent | Product |

| o-Halogenated benzonitrile, Aldehyde, Sodium azide | FeCl₃, CuI | 2-Phenylquinazolin-4-amines |

| o-Formyl carbamate, Amine, Nitroalkane | Microwave irradiation | 3,4-Dihydroquinazolinones |

Derivatization Strategies and Functionalization of the Quinazoline Scaffold

The versatility of the this compound scaffold lies in its amenability to further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities or material properties.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of additional aromatic and heteroaromatic rings onto the quinazoline core is a common strategy to modulate its properties. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, 2-arylquinazolin-4-amines can be synthesized via a palladium-catalyzed cascade reaction of 4-substituted O-benzyl benzamide oximes with 2-iodobenzonitrile. exlibrisgroup.com Similarly, copper-catalyzed reactions have been employed for the synthesis of 2-arylquinazolin-4-amines from 2-arylindoles and TMSN₃ in a diazidation and ring expansion cascade. nih.gov

The direct introduction of heteroaromatic moieties has also been achieved. For example, furan-functionalized quinazolin-4-amines have been synthesized and shown to possess antibacterial activity. rsc.org The synthesis of 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives has been accomplished through bromination of the thiophene ring followed by palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and arylethynyl groups. nih.govresearchgate.net Furthermore, pyridine bis-quinazoline derivatives have been synthesized as selective G-quadruplex DNA stabilizers, demonstrating the potential for creating complex architectures with specific biological targets. nih.gov

| Starting Material | Reagents/Catalyst | Moiety Introduced |

| 4-Substituted O-benzyl benzamide oxime, 2-Iodobenzonitrile | [Pd₂(dba)₃], XantPhos, Cs₂CO₃ | Aryl |

| 2-Arylindole, TMSN₃ | Copper catalyst | Aryl |

| 2-(Thiophen-2-yl)quinazoline | Bromination, Pd-catalyzed cross-coupling | Aryl, Arylethynyl |

| 4-Chloroquinazoline | Pyridine-2,6-dicarboxylic acid, various amines | Pyridine |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated quinazolines are versatile intermediates in organic synthesis, serving as precursors for a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogen substituent in these reactions is dependent on the nature of the halogen, with the general trend being I > Br > Cl. This differential reactivity allows for selective functionalization of polyhalogenated quinazolines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halogenated quinazoline and a boronic acid or ester is a widely used method for the formation of C-C bonds. For instance, 2,4,7-trichloroquinazoline can undergo regioselective Suzuki-Miyaura coupling. The more electrophilic C-4 position is typically the most reactive site for substitution. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. A notable example is the coupling of 6-iodo-N-phenylquinazolin-4-amine with styrene or phenylbutadiene derivatives. This reaction is typically carried out in the presence of a palladium catalyst such as Pd(OAc)2 with a phosphine ligand like PPh3, and a base like piperidine in a solvent such as THF under reflux conditions. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For example, 6-iodo-N-isopropylquinazolin-4-amines have been successfully coupled with propargyl alcohol using a PdCl2(PPh3)2/dppf catalyst system with CuI as a co-catalyst and triethylamine as the base in DMF. nih.gov The reaction proceeds under relatively mild conditions. The general reactivity trend for the halide is I > Br > OTf > Cl. tcichemicals.com

Stille and Negishi Coupling: The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents for the cross-coupling reaction. These methods offer alternative routes for the functionalization of halogenated quinazolines. The choice between these methods often depends on the functional group tolerance and the availability of the organometallic reagent.

| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck | 6-Iodo-N-phenylquinazolin-4-amine | Styrene | Pd(OAc)2-PPh3, piperidine, THF, reflux | 6-Styryl-N-phenylquinazolin-4-amine | Low | nih.gov |

| Sonogashira | 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | PdCl2(PPh3)2-dppf, CuI, NEt3, DMF, 50 °C | 6-(3-Hydroxyprop-1-yn-1-yl)-N-isopropylquinazolin-4-amine | - | nih.gov |

| Suzuki-Miyaura | 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Arylboronic acids | Pd(PPh3)4, Na2CO3, DME/EtOH, microwave | 4-Aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 43-78% | nih.gov |

Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.gov In the context of this compound derivatives, bioisosteric modifications can be applied to various parts of the molecule.

One common bioisosteric replacement is the substitution of a carbon atom with a heteroatom, such as sulfur. This modification can alter the lipophilicity and, consequently, the pharmacokinetic profile of the compound. nih.gov For instance, in the development of anti-inflammatory agents based on condensed quinazolines, a carbon atom has been bioisosterically replaced with a sulfur atom. nih.gov

Another approach involves the replacement of larger aromatic or heteroaromatic rings. For example, the phenyl ring in this compound could be replaced with other aromatic systems like pyridine or thiophene to explore different interactions with biological targets. Similarly, the amine group at the 4-position can be replaced with other functionalities that can act as hydrogen bond donors or acceptors.

| Original Group | Bioisosteric Replacement | Rationale/Observed Effect | Reference |

|---|---|---|---|

| Carbon atom | Sulfur atom | Modifies lipophilicity and pharmacokinetic parameters. | nih.gov |

| Phenyl ring | Pyridyl, Thienyl rings | Alters electronic properties and potential for hydrogen bonding, potentially improving target binding. | General principle |

| -NH2 group | -OH, -SH, -CH3 | Modifies hydrogen bonding capacity and steric bulk. | General principle |

Regioselective Functionalization at C-2, C-4, C-6, and C-7 Positions

The selective introduction of substituents at specific positions of the this compound scaffold is crucial for fine-tuning its biological activity. The inherent electronic properties of the quinazoline ring dictate the reactivity of different positions, but various synthetic methods have been developed to achieve regioselectivity.

C-4 Position: The C-4 position of the quinazoline ring is generally the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In 2,4-dichloroquinazolines, reaction with an amine typically leads to selective substitution at the C-4 position. nih.govnih.gov This high reactivity allows for the straightforward introduction of various amino groups at this position.

C-2 Position: Functionalization at the C-2 position is generally more challenging than at the C-4 position. nih.gov However, methods have been developed to achieve C-2 selectivity. One strategy involves the use of 2-chloro-4-sulfonylquinazolines. Treatment with an azide nucleophile results in the substitution of the sulfonyl group at C-4, and a subsequent intramolecular rearrangement directs a nucleophile to the C-2 position. nih.gov Another approach is the hydrochloric acid-mediated [4+2] annulation of o-aminoaryl ketones and N-benzyl cyanamide to synthesize 2-aminoquinazoline derivatives. mdpi.com

C-6 and C-7 Positions: Functionalization at the C-6 and C-7 positions of the benzene (B151609) ring portion of the quinazoline scaffold often relies on C-H activation strategies or the use of pre-functionalized starting materials. Palladium-catalyzed C-H arylation has been used to introduce substituents at these positions. For instance, the synthesis of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines has been achieved starting from halogeno-quinazoline-2,4-(1H,3H)-diones, with substitutions at the C-6 and C-7 positions. mdpi.com Studies on quinoline scaffolds have also demonstrated that regioselective C-H functionalization at the C-7 position is possible, and these methods could potentially be adapted for quinazolines. nih.gov

| Position | Methodology | Example | Reference |

|---|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution | Reaction of 2,4-dichloroquinazoline with amines to give 2-chloro-4-aminoquinazolines. | nih.govnih.gov |

| C-2 | Azide-tetrazole tautomeric equilibrium | Selective modification of 6,7-dimethoxyquinazoline at the C-2 position. | nih.gov |

| C-6 | Heck Cross-Coupling | Coupling of 6-iodo-N-phenylquinazolin-4-amine with alkenes. | nih.gov |

| C-7 | C-H Activation/Functionalization | Synthesis of 7-phenyl-disubstituted quinazolines with antiproliferative activity. | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Phenylquinazolin 4 Amine Derivatives

Impact of Substituent Nature on Biological Efficacy

The biological activity of 2-phenylquinazolin-4-amine derivatives is highly dependent on the chemical properties of the substituents attached to the core structure. These modifications can influence the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.

Role of Aromatic and Aliphatic Substitutions

The substitution at various positions of the this compound core with either aromatic or aliphatic groups plays a significant role in modulating biological activity.

Research has shown that the introduction of a phenyl group at specific positions can be advantageous. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, the presence of a phenyl group at the C-6 or C-7 position of the quinazoline (B50416) ring resulted in potent antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values as low as 0.58 μM. mdpi.com In contrast, substitution at the C-5 or C-8 position led to a decrease in activity. mdpi.com

Aliphatic substitutions, particularly those containing amine functionalities, have also been explored. The length and nature of these aliphatic chains are critical. For example, in a series of anticancer agents, elongation of an alkyl side chain from a propyl to a butyl group led to a decrease in antiproliferative activity against HeLa cells. mdpi.com This suggests that an optimal chain length is necessary for effective interaction with the target. In another study focused on anti-inflammatory agents, it was observed that derivatives with aliphatic open-chain substitutions, such as diethyl groups, exhibited better analgesic activity compared to those with alicyclic amines. encyclopedia.pub

| Compound ID | Substitution Pattern | Biological Activity | Cell Line/Target | IC50/Activity Value |

| 12b | 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinazoline | Anticancer | MCF-7 | 0.58 µM |

| 12f | 7-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinazoline | Anticancer | MCF-7 | 0.58 µM |

| 12a | 5-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinazoline | Anticancer | MCF-7 | 1.12 µM |

| 12k | 8-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinazoline | Anticancer | MCF-7 | 1.24 µM |

| - | 2-phenyl quinazolinone with diethyl substitution | Analgesic | - | 58 ± 0.45% at 2h |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the this compound scaffold are a key determinant of biological efficacy. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the ring system, thereby influencing binding affinities with molecular targets.

Generally, the introduction of electron-withdrawing groups on the 4-anilino moiety has been shown to enhance anticancer activity. nih.gov For instance, in a series of novel quinazoline derivatives, a compound bearing a 4-trifluromethyl substituent, a potent EWG, demonstrated significant analgesic activity with an IC50 of 42 nM. mdpi.com Similarly, the presence of a nitro group, another strong EWG, at the 3-position of the anilinoquinazoline (B1252766) ring was found to enhance anti-proliferative activity. nih.gov

Conversely, electron-donating groups can also positively influence activity, though their effect is often position-dependent. For example, the introduction of a methoxy (B1213986) group (an EDG) at the 2'-position of the phenyl ring in a series of quinazolinone derivatives led to notable anticancer activity by disrupting microtubule assembly. mdpi.com However, in other cases, EDGs have been associated with lower activity compared to EWGs. acs.org

| Compound ID | Substituent (Position) | Group Type | Biological Activity | IC50/Activity Value |

| 18 | 4-trifluromethyl | EWG | Analgesic | 42 nM |

| - | 3-nitro (anilinoquinazoline) | EWG | Anticancer | Enhanced Activity |

| 103/104 | 2'-methoxy (phenyl) | EDG | Anticancer | IC50 2-3 times lower than CA-4 |

| 24 | 2-NO2 (phenyl) | EWG | USP1/UAF1 Inhibition | 7-fold loss in activity |

| 25 | 2-OMe (phenyl) | EDG | USP1/UAF1 Inhibition | IC50 = 0.94 µM |

Effects of Halogenation

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of this compound derivatives, halogenation has often been associated with enhanced potency.

For example, a series of 2,3,6-trisubstituted quinazolin-4-ones containing a bromine atom at the C-6 position were synthesized and evaluated for their anticancer activity. researchgate.net The presence of this halogen was a common feature among the active compounds. In another study, a derivative with a bromine atom at the 3-position of the phenyl ring and a fluorine atom at the C-8 position of the quinazoline ring (compound 6e) was identified as a potent and selective Aurora A kinase inhibitor. nih.gov The inhibitory activity of halogen-substituted derivatives was found to be higher than that of unsubstituted or methyl-substituted counterparts. nih.gov

Furthermore, the incorporation of a chlorine atom at the para-position of a phenyl ring in a series of acetohydrazide derivatives resulted in significant antibacterial and antifungal activity. researchgate.net

| Compound ID | Halogen Substituent(s) & Position(s) | Biological Activity | Target/Organism | Activity Metric |

| - | 6-Bromo | Anticancer | Ehrlich ascites carcinoma | Increased life span |

| 6e | 2-(3-Bromophenyl), 8-Fluoro | Aurora A Kinase Inhibition | Aurora A Kinase | High inhibitory activity |

| 4d | 4-Chloro (phenyl) | Antibacterial/Antifungal | Various bacteria/fungi | Maximum potency |

| - | 10-Iodo (quino-quinazolinedione) | Anti-inflammatory | - | Significant increase in activity |

Positional Significance of Substituents on the Quinazoline Ring (C-2, C-4, C-6, C-7, C-8)

The specific position of substituents on the quinazoline ring is a critical factor that dictates the biological activity of this compound derivatives. Different positions offer unique steric and electronic environments that can influence ligand-receptor interactions.

C-2 Position: The C-2 position is frequently substituted with a phenyl group, which is a defining feature of this class of compounds. Modifications at this position can significantly impact activity. For instance, the nature of the substituent on the 2-phenyl ring can determine the compound's potency and selectivity. mdpi.com

C-4 Position: The 4-amino group is crucial for the activity of many quinazoline derivatives, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets. researchgate.net The nature of the substituent on this amino group can be modulated to optimize activity. For instance, substitution with an aniline (B41778) moiety is a common feature in many potent kinase inhibitors. nih.gov

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions have been extensively studied, particularly in the context of anticancer agents. The introduction of small, flexible groups at these positions can enhance binding to the ATP pocket of kinases like EGFR. For instance, quinazoline derivatives with an alkyl-thiobenzothiazole side chain at the C-6 position exhibited improved anticancer activity. nih.gov In another study, the placement of a phenyl group at either C-6 or C-7 in a series of bis(aminomethylphenyl)quinazolines resulted in the most potent antiproliferative activities against several cancer cell lines. mdpi.comnih.gov

C-8 Position: The C-8 position has also been identified as a key site for modification. In a study on tankyrase inhibitors, it was found that introducing larger substituents at the C-8 position, such as nitro and diol groups, engaged in new interactions within the catalytic domain, leading to improved affinity and selectivity. acs.org A compound with a diol substituent at C-8 displayed an IC50 of 14 nM against TNKS2. acs.org

| Position | Type of Substituent | Resulting Biological Activity | Example Compound/Study |

| C-6 | Phenyl group | Potent anticancer activity | Compound 12b mdpi.com |

| C-7 | Phenyl group | Potent anticancer activity | Compound 12f mdpi.com |

| C-8 | Diol group | Improved tankyrase inhibition | Compound 40 (IC50 = 14 nM) acs.org |

| C-6 | Alkyl-thiobenzothiazole | Enhanced anticancer activity | Chandregowda et al. nih.gov |

| C-5 | Phenyl group | Less potent anticancer activity | Compound 12a mdpi.com |

3D Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-QSAR is a computational chemistry technique used to establish a quantitative relationship between the three-dimensional structure of a series of compounds and their biological activity. These models are invaluable for understanding the SAR of this compound derivatives and for guiding the design of new, more potent analogs.

Development of QSAR Models

QSAR models are developed by aligning a series of structurally related molecules and calculating various steric and electronic field descriptors. These descriptors are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS).

For this compound derivatives, 3D-QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities. For instance, a 3D-QSAR study on a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives as COX-II inhibitors helped to justify the activity profile of the most potent compounds and provided insights for further development. nih.gov The models generated from such studies can produce contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

In another study, a 3D-QSAR model was developed for a series of quinazoline derivatives as potential drugs for osteosarcoma. This model, which had high predictive power, was used to design new compounds with enhanced activity. mdpi.com The contour maps from this model indicated that the electrostatic field was a major contributor to the compounds' activity. mdpi.com These models serve as a powerful predictive tool, enabling the in silico screening of virtual compounds and prioritizing the synthesis of the most promising candidates.

Pharmacophoric Substitutions and Activity Correlation

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key pharmacophoric features required for therapeutic efficacy, particularly in the context of anticancer agents and kinase inhibitors. The quinazoline core, the 2-phenyl group, and the 4-amino group serve as primary sites for modification to optimize potency, selectivity, and pharmacokinetic properties.

Substitutions on the Quinazoline Core

Modifications on the fused benzene (B151609) ring of the quinazoline nucleus (positions 5, 6, 7, and 8) are critical for modulating biological activity. For instance, in a series of 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}phenylquinazoline derivatives evaluated for antiproliferative activity, the placement of an additional phenyl ring on the quinazoline core significantly impacted efficacy. nih.govmdpi.com Derivatives with the phenyl ring at position 6 or 7 were twice as active against the MCF-7 breast cancer cell line as those with the substitution at position 5 or 8. nih.gov Specifically, the compound with a phenyl group at position 6 (12b) demonstrated an IC50 value of 0.82 µM. mdpi.com

The introduction of a bromine atom at the 6-position has been noted as a beneficial modification for enhancing antitumor activities in certain 2-phenyl-quinazolin-4-one derivatives. researchgate.net Furthermore, the 6-nitro group has been utilized in the design of new 4-anilinoquinazoline (B1210976) derivatives intended to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

The table below summarizes the effect of phenyl substitution at different positions on the quinazoline core on antiproliferative activity.

| Compound ID | Phenyl Position | Cell Line | IC50 (µM) |

| 12a | 5 | MCF-7 | 1.12 - 1.24 |

| 12b | 6 | MCF-7 | 0.58 |

| 12f | 7 | MCF-7 | 0.58 |

| 12k | 8 | MCF-7 | 1.12 - 1.24 |

Data sourced from multiple studies. nih.govmdpi.com

Substitutions at the 2-Position

The 2-phenyl ring is a key site for structural variation. Replacing this phenyl group with other aromatic systems, such as a pyridine (B92270) ring, has led to the development of potent dual EGFR and HER2 inhibitors. nih.gov The introduction of a trifluoromethyl group at this position has also been shown to enhance antitumor activity in certain series of compounds. researchgate.net In a study comparing 2-aryl substituted quinazolinones, compounds with a phenyl group at position 2 generally exhibited more potent antiproliferative effects than those with a larger naphthyl group, suggesting that the size and nature of the aromatic system at this position are important determinants of activity. mdpi.com

Substitutions on the 4-Anilino Moiety

The 4-anilino group is a quintessential pharmacophore for many quinazoline-based kinase inhibitors, playing a crucial role in binding to the ATP pocket of enzymes like EGFR. nih.govnih.govresearchgate.net The substitution pattern on this aniline ring is a major determinant of both potency and selectivity.

SAR studies have revealed that electron-withdrawing groups (EWGs) such as chloro, bromo, and fluoro at the para-position of the aniline ring generally confer greater EGFR inhibitory activity compared to electron-donating groups (EDGs) like methoxy or methyl. nih.gov The substitution pattern can also influence selectivity between different kinases. For example, 3,4-disubstitution on the aniline moiety tends to increase activity against EGFR, whereas 2,4-disubstitution favors activity against VEGFR2. nih.gov

One highly potent inhibitor of Protein Kinase Novel 3 (PKN3) is a 4-anilinoquinoline derivative, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, which displayed an IC50 of 14 nM. nih.gov This highlights the combined importance of substitutions on both the core heterocyclic system and the 4-anilino ring for achieving high potency.

The following table details the structure-activity relationships of 4-anilinoquinazoline derivatives as EGFR inhibitors.

| Core Substitution (C6) | 2-Aryl Group | 4-Anilino Substitution | Target | IC50 (nM) |

| 6-bromo | Pyridin-3-yl | 4-Bromo-phenylethylidene-hydrazinyl | EGFRwt | 46.1 |

| Unsubstituted | Phenyl | 3,4-disubstituted | EGFR | 5.9 |

| Unsubstituted | Phenyl | 2,4-disubstituted | VEGFR2 | 36.78 |

| Unsubstituted | Phenyl | p-OCH3 | EGFR | Decreased Activity |

Data compiled from studies on EGFR and VEGFR2 inhibitors. nih.gov

These findings underscore the intricate relationship between the specific placement and electronic nature of substituents and the resulting biological activity of this compound derivatives. The insights gained from these SAR studies are crucial for the rational design of new, more potent, and selective therapeutic agents based on this versatile chemical scaffold.

Computational and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the interaction between a small molecule ligand and a protein receptor at the atomic level.

Ligand-Protein Interaction Prediction (e.g., with EGFR, Topoisomerase I, DNA Gyrase, Keap1)

Molecular docking studies have been instrumental in predicting the interactions of 2-phenylquinazolin-4-amine derivatives with various biological targets, suggesting potential mechanisms for their observed biological activities.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a well-known inhibitor of EGFR, a key target in cancer therapy. lums.ac.ir Docking studies on N-phenylquinazolin-4-amine derivatives have been performed to explore their binding within the EGFR kinase active site. nih.govresearchgate.net These studies help in understanding the structure-activity relationship (SAR) and guide the optimization of these compounds as EGFR inhibitors. nih.govnih.gov For instance, indole-aminoquinazoline hybrids have been docked into the ATP binding region of EGFR to predict their inhibitory potential. nih.gov

Topoisomerase I: 4-Amino-2-phenylquinazolines have been designed as bioisosteres of known Topoisomerase I inhibitors. Molecular docking simulations suggest that the 2-phenyl ring of these compounds is parallel to the quinazoline (B50416) ring, which may enhance their DNA intercalation ability within the DNA-topo I complex. nih.gov This interaction is crucial for their cytotoxic and topo I inhibitory activity. nih.gov

DNA Gyrase: As a target for developing new antimicrobial agents, DNA gyrase has been a focus for docking studies with N,2-diphenylquinazolin-4-amine derivatives. lums.ac.ir These in silico investigations predict the binding modes of the compounds within the ATP-active pocket of E. coli DNA gyrase B kinase, correlating with their antimicrobial activity. lums.ac.irsbmu.ac.irnih.gov

Keap1: The Kelch-like ECH-associated protein 1 (Keap1) is a negative regulator of the transcription factor NRF2, which plays a critical role in the cellular response to oxidative stress. mdpi.compcbiochemres.com Structure-based drug design methods, including molecular docking, have been used to identify natural compounds that can target the kelch domain of Keap1, suggesting that quinazoline-like scaffolds could potentially modulate this pathway. mdpi.com

Analysis of Binding Affinity and Binding Energies

Binding affinity and energy calculations are crucial outputs of molecular docking simulations, providing a quantitative estimate of the binding strength between a ligand and its target protein. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

For N,2-diphenylquinazolin-4-amine derivatives docked against DNA gyrase, binding energies have been calculated to range from -3.05 to -6.13 kcal/mol. lums.ac.irsbmu.ac.ir In another study involving 4-anilinoquinazoline derivatives, the calculated free energy of binding with DNA gyrase was as low as -8.16 Kcal/mol for the most promising compound. nih.govresearchgate.net

Docking of novel quinazoline-based thiazole (B1198619) derivatives into the active site of EGFR revealed docking scores ranging from -8.03 to -8.49 kcal/mol, which were comparable or superior to the score of the approved drug Osimertinib (-8.21 kcal/mol). bwise.kr Similarly, a potent 4-anilinoquinazoline derivative (compound 8a) showed a binding energy of -6.39 kcal/mol with EGFR. ijcce.ac.ir

| Compound Derivative | Target Protein | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine (3c) | DNA Gyrase | -6.13 | lums.ac.irsbmu.ac.ir |

| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine (3b) | DNA Gyrase | -5.92 | lums.ac.ir |

| 4-Anilinoquinazoline derivative (4c) | DNA Gyrase | -8.16 | nih.govresearchgate.net |

| Quinazoline-based thiazole derivative (4i) | EGFR | -8.49 | bwise.kr |

| Quinazoline-based thiazole derivative (4j) | EGFR | -8.26 | bwise.kr |

| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | ijcce.ac.ir |

Identification of Key Amino Acid Residues in Binding Pockets

A critical aspect of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for stabilizing the complex.

EGFR: Docking of a potent quinazoline-based thiazole derivative revealed three hydrogen bonding interactions with key amino acids Cys-781, Gly-857, and Thr-903 in the EGFR binding site. bwise.kr

DNA Gyrase: Studies on 4-anilinoquinazoline derivatives identified hydrogen bond interactions with residues such as Asp73 and Arg136 in the binding site of DNA gyrase. researchgate.net Other key interactions have been noted with residues like GLY 101 and GLY 102. uomustansiriyah.edu.iq

NF-κB: In a related study on quinazolinones targeting NF-κB (a protein relevant to inflammation), key interactions were observed with residues including Ser240, Lys241, Asn247, and Asp271. nih.gov The carbonyl group of the quinazoline core often forms hydrogen bonds with Lys241 and Asn247. nih.gov

| Target Protein | Key Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR | Cys-781, Gly-857, Thr-903 | Hydrogen Bonding | bwise.kr |

| DNA Gyrase | Asp73, Arg136 | Hydrogen Bonding | researchgate.net |

| DNA Gyrase | GLY 101, GLY 102 | Hydrogen Bonding | uomustansiriyah.edu.iq |

| NF-κB | Lys241, Asn247 | Hydrogen Bonding | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Following molecular docking, MD simulations are often performed on the ligand-protein complex to assess its stability and to observe the dynamic behavior of the interaction.

MD simulations have been conducted on complexes of quinazoline derivatives with their target proteins, such as EGFR. semanticscholar.org These simulations, often run for durations like 100 nanoseconds, help to validate the docking poses and analyze the stability of the interactions. semanticscholar.orgnih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, are calculated to monitor conformational changes. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site. nih.gov For example, simulations of quinazoline derivatives bound to phosphodiesterase 7 showed minimal fluctuation in the protein backbone RMSD, indicating stable complexes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods provide a deeper understanding of molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Analysis (e.g., B3LYP/6-31+G(d,p) level)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method. The B3LYP functional combined with the 6-31+G(d,p) basis set is a common level of theory for optimizing the ground-state geometries of organic molecules like quinazoline derivatives. researchgate.netresearchgate.netnih.gov

These calculations are used to determine various molecular properties:

Optimized Geometries: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org

Reactivity Descriptors: Based on HOMO and LUMO energies, other properties like ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived to understand the molecule's reactivity. researchgate.netsemanticscholar.org

Spectroscopic Properties: DFT calculations can also predict vibrational frequencies (IR spectra) and electronic transitions (UV-Visible spectra), which can be compared with experimental data to confirm the molecular structure. scirp.org

These quantum chemical studies provide fundamental insights into the intrinsic properties of this compound derivatives, complementing the findings from molecular docking and dynamics simulations. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MESP map displays the electrostatic potential on the surface of the molecule, with different colors indicating varying potential values. Typically, red regions represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, marking them as sites for nucleophilic attack. Green and yellow areas represent intermediate potentials.

For quinazoline derivatives, MESP analysis helps in understanding the regions crucial for molecular interactions. sapub.org In studies of similar quinazolin-4-one structures, the MESP map reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the quinazoline ring, indicating these are the primary sites for electrophilic interactions. sapub.org The regions of positive potential are generally located on the hydrogen atoms of the amine group and the phenyl rings, suggesting these as likely sites for nucleophilic interactions. sapub.org This information is critical for understanding how this compound and its analogues might interact with biological receptors, guiding the design of new molecules with enhanced binding affinities.

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's stability and reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and electrophilicity index (ω).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap indicates lower kinetic stability and higher chemical reactivity. sapub.org For quinazolin-4-one derivatives, these parameters have been calculated to predict their antioxidant and biological activities. sapub.org A lower energy gap is often correlated with higher reactivity, which can be a desirable trait for pharmacologically active compounds.

| Descriptor | Definition | Significance | Typical Calculated Values for Quinazolin-4-one Analogues |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | ~ -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | ~ -2.0 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | Chemical reactivity and stability | ~ 4.0 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | ~ 6.0 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | ~ 2.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The ability to attract electrons | ~ 4.0 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | ~ 2.0 eV |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity | ~ 0.25 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power | ~ 4.0 eV |

Note: The values presented are illustrative and based on DFT calculations for quinazolin-4-one derivatives, which are structurally similar to this compound. sapub.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Molecular Stability

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical bonds and atomic interactions within a molecule. This analysis provides insights into the nature and strength of chemical bonds, which are crucial for understanding molecular stability. QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the presence of a chemical bond.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and the design of virtual libraries are powerful computational strategies used in drug discovery to identify promising new drug candidates from a large number of virtual compounds. For this compound, this approach involves the creation of a virtual library of analogues by systematically modifying its chemical structure. These modifications can include substitutions at various positions on the quinazoline and phenyl rings.

The designed virtual library can then be screened using computational methods such as molecular docking to predict the binding affinity of each analogue to a specific biological target. For instance, quinazoline derivatives have been extensively studied as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov An in silico screening of a virtual library of this compound analogues against EGFR would involve docking each compound into the active site of the enzyme and scoring their binding modes. nih.gov This process allows for the rapid identification of compounds with high predicted activity, prioritizing them for synthesis and experimental testing.

Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are essential for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For quinazoline derivatives, 2D and 3D-QSAR studies have been successfully employed to predict their anticancer, anti-inflammatory, and other biological activities. nih.govnih.gov In a typical QSAR study for this compound analogues, a set of synthesized compounds with known biological activities would be used as a training set. nih.gov Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of newly designed, unsynthesized this compound analogues. This predictive capability significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov

Pharmacological Targets and Mechanisms of Action of 2 Phenylquinazolin 4 Amine Derivatives

Modulation of Cellular Pathways

Derivatives of 2-Phenylquinazolin-4-amine have been investigated for their ability to modulate various cellular pathways, demonstrating a range of activities from inducing cytoprotective enzymes to inhibiting essential bacterial enzymes and cancer cell processes.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inducer Activity

A significant area of research for this compound derivatives is their activity as inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a crucial cytoprotective enzyme that helps protect cells from oxidative stress. nih.govnih.gov Studies have shown that novel synthesized derivatives of this compound exhibit a concentration-dependent capability to induce NQO1 in murine hepatoma cells (Hepa1c1c7), with potencies often in the low-micromolar to sub-micromolar range. nih.govtandfonline.com This induction activity is a key component of the cellular antioxidant defense mechanism. nih.gov

The synthesis of these derivatives often involves the reaction of 2-phenyl 4-chloroquinazoline with various amines in dimethylformamide (DMF). nih.govtandfonline.comtandfonline.com The resulting N-aryl substituted 4-amino-2-phenylquinazolines have been evaluated for their potential as cytoprotective agents. tandfonline.com For instance, in one study, the derivative 2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine was identified as a particularly active compound. tandfonline.com Another study highlighted 1,5-dimethyl-2-phenyl-4-(2-phenylquinazolin-4-ylamino)-1,2-dihydropyrazol-3-one as the most potent NQO1 inducer among the tested series. nih.gov

| Compound Derivative | Key Finding | Cell Line |

|---|---|---|

| 2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine | Identified as the most active NQO1 inducer in its study series. tandfonline.com | Murine Cells tandfonline.com |

| 1,5-dimethyl-2-phenyl-4-(2-phenylquinazolin-4-ylamino)-1,2-dihydropyrazol-3-one | Demonstrated the most potent NQO1 induction in its series. nih.gov | Murine Hepa1c1c7 cells dovepress.com |

| General N-aryl substituted 4-amino-2-phenylquinazolines | Showed concentration-dependent ability to induce NQO1. tandfonline.com | Murine Hepa1c1c7 cells nih.govtandfonline.com |

Keap1-Nrf2 Pathway Interactions